molecular formula C18H14ClNO4 B2484248 Methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate CAS No. 478066-49-8

Methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate

Cat. No.: B2484248
CAS No.: 478066-49-8
M. Wt: 343.76
InChI Key: BJQIYBHNORLBKC-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate is a complex organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a chlorophenyl group, an isoxazole ring, and a benzenecarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. This intermediate is then subjected to cyclization with acetic anhydride to yield 3-(4-chlorophenyl)-5-isoxazole. The final step involves the esterification of 3-(4-chlorophenyl)-5-isoxazole with methyl 4-hydroxybenzenecarboxylate under basic conditions to produce the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The isoxazole ring and chlorophenyl group may play a crucial role in binding to enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[3-(4-fluorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate
  • Methyl 4-{[3-(4-bromophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate
  • Methyl 4-{[3-(4-methylphenyl)-5-isoxazolyl]methoxy}benzenecarboxylate

Uniqueness

Methyl 4-{[3-(4-chlorophenyl)-5-isoxazolyl]methoxy}benzenecarboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

methyl 4-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-22-18(21)13-4-8-15(9-5-13)23-11-16-10-17(20-24-16)12-2-6-14(19)7-3-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQIYBHNORLBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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